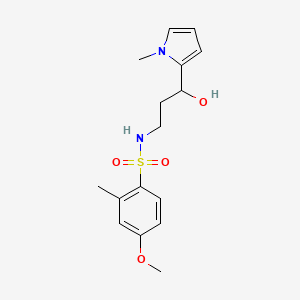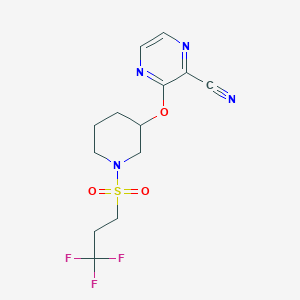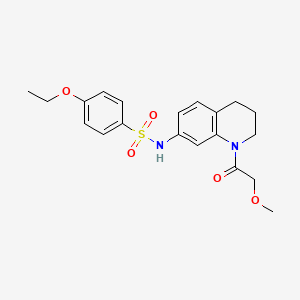![molecular formula C16H21N3O B2999688 N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide CAS No. 1209266-85-2](/img/structure/B2999688.png)
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide, also known as CX-5461, is a synthetic small molecule that has been developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is overexpressed in many types of cancer cells. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide works by inhibiting Pol I transcription, which is essential for the synthesis of ribosomal RNA (rRNA). Cancer cells require high levels of rRNA synthesis to support their rapid growth and proliferation. By inhibiting Pol I transcription, N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide disrupts the production of rRNA and leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has been shown to induce DNA damage in cancer cells, leading to activation of the DNA damage response pathway. This results in cell cycle arrest and apoptosis, or programmed cell death. N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has also been found to inhibit the formation of ribosomes, which are essential for protein synthesis. This leads to a decrease in protein synthesis and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has several advantages for use in lab experiments. It is a selective inhibitor of Pol I transcription, which makes it a valuable tool for studying the role of Pol I in cancer biology. N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has also been shown to have potent anticancer activity in preclinical studies, making it a promising candidate for cancer therapy.
However, there are also limitations to the use of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide in lab experiments. The synthesis of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide is complex and requires expertise in organic chemistry. It is also a relatively new compound, and there may be limited information available on its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide. One area of interest is the development of combination therapies that can enhance the anticancer activity of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide. Another area of research is the identification of biomarkers that can predict response to N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide treatment. This could help to identify patients who are most likely to benefit from treatment with N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide.
In addition, there is ongoing research on the pharmacokinetics and toxicity of N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide, which will be important for the development of safe and effective cancer therapies. Overall, N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide is a promising candidate for cancer therapy, and further research is needed to fully understand its potential as an anticancer agent.
Méthodes De Synthèse
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then combined to form the final product. The process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has been extensively studied for its potential as an anticancer agent. It has shown activity against a wide range of cancer types, including breast, ovarian, prostate, and pancreatic cancer. N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide has been found to selectively target cancer cells with high levels of Pol I transcription, while sparing normal cells with low levels of Pol I transcription. This makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,5-dimethylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-7-13(2)9-14(8-12)18-10-15(20)19-16(11-17)5-3-4-6-16/h7-9,18H,3-6,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDDAIOALDNMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(=O)NC2(CCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[5-(difluoromethyl)-2-methylpyrazol-3-yl]methyl]propanamide](/img/structure/B2999607.png)
![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)



![N-(4-butylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2999617.png)

![ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2999619.png)

![N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide](/img/structure/B2999621.png)


